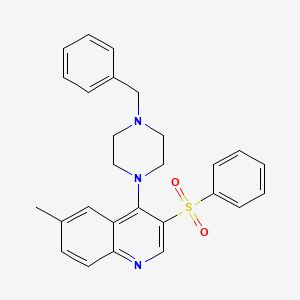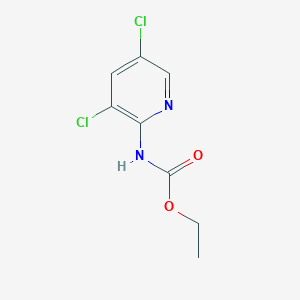![molecular formula C15H8ClF5N4O B2364721 2-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-4-(2,6-Difluorphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-on CAS No. 861206-32-8](/img/structure/B2364721.png)
2-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-4-(2,6-Difluorphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyridine ring, a triazole ring, and multiple fluorine atoms. The presence of these groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The compound contains a pyridine ring and a triazole ring, both of which are aromatic and contribute to the compound’s stability. The presence of fluorine atoms can also influence the compound’s electronic properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and influence its reactivity .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
- Antifungalmittel: Die einzigartige Struktur und die Trifluormethylgruppe der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Entwicklung von Antimykotika. Forscher untersuchen ihre Wirksamkeit gegen Pilzinfektionen mit dem Ziel, potentere und selektivere Antimykotika zu entwickeln .
- Antikrebs-Potenzial: Das Triazolonskelett hat aufgrund seiner potenziellen Antikrebsaktivität Aufmerksamkeit erregt. Wissenschaftler erforschen Derivate dieser Verbindung hinsichtlich ihrer Fähigkeit, das Wachstum von Krebszellen zu hemmen oder spezifische Signalwege anzugreifen .
Organische Synthese und Fluorierte Verbindungen
- α-Trifluormethylstyrole: Diese Verbindung dient als vielseitiges synthetisches Zwischenprodukt zur Herstellung komplexer fluorierter Moleküle. Forscher nutzen sie in C–F-Bindungsaktivierungsreaktionen, darunter anionische SN2′-Substitution, kationische SN1′-Substitution, Ipso-Substitution und Defluorinierungsfunktionalisierung. Zusätzlich führen Übergangsmetall-katalysierte Cycloadditionsreaktionen mit α-Trifluormethylstyrolen zur Konstruktion von Cycloalkanen und Cycloalkenen, die Fluor- oder Trifluormethylgruppen enthalten .
Pharmazeutische Zwischenprodukte
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF5N4O/c1-7-23-25(13-9(16)5-8(6-22-13)15(19,20)21)14(26)24(7)12-10(17)3-2-4-11(12)18/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQBSFHEVYKYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF5N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)
![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2364644.png)

![3-[1-(2,2-Dimethylpropanoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2364647.png)




![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)
